molecular formula C6H5F3N2O2 B2493166 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1198436-63-3

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2493166
CAS No.: 1198436-63-3
M. Wt: 194.113
InChI Key: PQMODFXPVBWFTK-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.113. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Investigations

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives have been a focal point in structural and spectral research. Studies encompassing experimental and theoretical approaches have revealed in-depth insights about these compounds. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, was examined through a combined experimental and theoretical lens, utilizing NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. The study provided a comprehensive analysis of the chemical shifts and HOMO-LUMO energy levels, contributing significantly to the understanding of the electronic transition within the molecule (Viveka et al., 2016).

Coordination Chemistry and Material Science

The unique properties of pyrazole-dicarboxylate acid derivatives make them suitable candidates for coordination chemistry and material science. Research in this field has led to the synthesis of mononuclear CuII/CoII coordination complexes from derivatives like 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid. These complexes exhibit distinct structural properties and have been characterized by NMR and ESI-MS. The structural insights gained from such studies hold potential applications in material science and catalysis (Radi et al., 2015).

Synthesis and Functionalization

The synthesis and functionalization of this compound derivatives have been a subject of extensive research, contributing significantly to various scientific applications. Research has focused on developing methods for synthesizing derivatives like 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid and examining their structural and dynamic properties in the solid state. These studies have not only enhanced the understanding of the compound's chemistry but have also paved the way for its application in designing novel materials and pharmaceuticals (Li-fen, 2013); (Infantes et al., 2013).

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-4(5(12)13)3(2-10-11)6(7,8)9/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMODFXPVBWFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198436-63-3
Record name 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diazomethane (0.781 g—generated from DIAZALD® (3.99 g) in diethyl ether (63 ml)), cooled by an ice/water bath, was added ethyl 4,4,4-trifluoro-2-butynoate (3.09 g) dropwise over 1 min. The cooling bath was removed and the mixture was stirred for 30 min when the solvent was removed under reduced pressure. The crude product was combined with the crude product from a similar experiment that was performed with 1,4 dioxane (5 ml) and n-pentane (15 ml) as the solvent and purified by column chromatography on silica gel to give a white solid. To a solution of a portion of this solid (100 mg) in 1,4-dioxane (2 ml) was added 2M hydrochloric acid (3 ml) and the mixture heated at reflux for 18 h, then concentrated hydrochloric acid (2 drops) was added and the mixture heated at reflux for a further 48 h. The mixture was concentrated in vacuo and the residue purified by mass directed preparative HPLC (Method A), to give the title compound, as a white solid (19 mg).
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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